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Compound of Interest

Compound Name: Tofacitinib metabolite-1

Cat. No.: B1651525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not extensively detail a specific

metabolite of Tofacitinib designated as "M1." This guide synthesizes information on the known

metabolic pathways of Tofacitinib to postulate the chemical properties and analytical

considerations for a primary metabolite, herein referred to as "Tofacitinib M1," likely

representing a mono-hydroxylated derivative. The information regarding Tofacitinib M1 is

inferred from the metabolic fate of the parent compound.

Introduction to Tofacitinib and its Metabolism
Tofacitinib is an oral Janus kinase (JAK) inhibitor used in the treatment of autoimmune

diseases such as rheumatoid arthritis.[1][2][3] It functions by inhibiting JAKs, which are

intracellular enzymes involved in signaling pathways that influence hematopoiesis and immune

cell function.[4] The metabolism of Tofacitinib is extensive and primarily mediated by

cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2C19 playing a

minor role.[5][6] The parent drug accounts for the majority of the pharmacological activity.[5]

Studies have shown that Tofacitinib is metabolized into several metabolites, with the

predominant pathways being oxidation of the pyrrolopyrimidine and piperidine rings, oxidation

of the piperidine ring side-chain, N-demethylation, and glucuronidation.[6][7] While multiple

metabolites have been identified, none individually constitute more than 10% of the total

circulating radioactivity in human studies.[6][8] This guide will focus on a putative primary

oxidized metabolite, "Tofacitinib M1."
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Chemical Properties
The chemical properties of Tofacitinib are well-characterized. The properties of the putative

Tofacitinib M1 are estimated based on the addition of a hydroxyl group to the parent molecule.

Table 1: Chemical Properties of Tofacitinib
Property Value Source

Molecular Formula C16H20N6O [4]

Molecular Weight 312.37 g/mol [4]

IUPAC Name

3-((3R,4R)-4-methyl-3-

(methyl(7H-pyrrolo[2,3-

d]pyrimidin-4-

yl)amino)piperidin-1-yl)-3-

oxopropanenitrile

[9]

Appearance White to off-white powder [2]

Melting Point 199-206 °C [2]

Solubility
Soluble in DMSO (100 mg/ml

at 25 °C)
[10]

Table 2: Postulated Chemical Properties of Tofacitinib
M1 (Mono-hydroxylated Tofacitinib)

Property Estimated Value Rationale

Molecular Formula C16H20N6O2 Addition of one oxygen atom.

Molecular Weight 328.37 g/mol
Addition of one oxygen atom

(approx. 16 g/mol ).

Polarity Increased
The addition of a hydroxyl

group increases polarity.

Solubility in Aqueous Media Increased

The hydroxyl group can

participate in hydrogen

bonding.
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Signaling Pathway and Mechanism of Action
Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is

crucial for the action of numerous cytokines involved in inflammation and immune response.
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Caption: Tofacitinib inhibits JAK, preventing STAT phosphorylation and subsequent gene

expression.

Metabolic Pathway of Tofacitinib to M1
The formation of the putative Tofacitinib M1 is a result of Phase I metabolism, specifically

oxidation, catalyzed by CYP enzymes in the liver.
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Caption: Metabolic conversion of Tofacitinib to its putative M1 metabolite via oxidation.

Experimental Protocols for Metabolite Identification
The identification and characterization of Tofacitinib metabolites, including the putative M1,

typically involve in vitro studies with liver microsomes followed by analysis using high-resolution

mass spectrometry.
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Caption: A typical experimental workflow for the identification of drug metabolites.

Methodology Details
In Vitro Metabolism: Tofacitinib is incubated with liver microsomes (from human, rat, mouse,

or monkey) fortified with cofactors such as NADPH and UDPGA at 37°C.[7]

Sample Preparation: The incubation is quenched, and proteins are precipitated, typically with

a cold organic solvent like acetonitrile. The supernatant is then collected for analysis.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

Chromatography: An ultra-high performance liquid chromatography (UHPLC) system is

often employed for the separation of the parent drug and its metabolites.[7] A C18 column

is commonly used with a gradient elution of mobile phases such as water with formic acid

and an organic solvent like acetonitrile.

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is

used for detection in positive electrospray ionization mode.[7] This allows for the

determination of accurate mass and fragmentation patterns (MS/MS spectra) of the

metabolites.[7]

Structure Elucidation: The structures of the metabolites are proposed based on their

retention times, accurate mass measurements, and the fragmentation patterns observed in

their MS/MS spectra compared to the parent drug.[7]

Table 3: Representative LC-MS/MS Parameters for
Tofacitinib and Metabolite Analysis

Parameter Typical Value/Condition

Liquid Chromatography

Column C18, e.g., 2.1 x 100 mm, 1.8 µm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B Acetonitrile

Flow Rate 0.3 - 0.5 mL/min

Column Temperature 30 - 40 °C

Mass Spectrometry

Ionization Mode Positive Electrospray Ionization (ESI+)

Capillary Voltage 3 - 4 kV

Collision Energy Ramped for MS/MS fragmentation

Mass Range 100 - 1000 m/z
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Conclusion
While a specific metabolite "M1" of Tofacitinib is not prominently described in the current body

of scientific literature, an understanding of Tofacitinib's metabolic pathways allows for the

postulation of its properties. A primary mono-hydroxylated metabolite is a chemically logical

candidate for an early-eluting metabolite that might be internally designated as M1. The

analytical methods for the identification and characterization of such a metabolite are well-

established, relying on high-resolution mass spectrometry coupled with liquid chromatography.

Further research and more detailed publications from drug metabolism and pharmacokinetics

studies would be necessary to definitively assign the structure and properties of Tofacitinib M1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Tofacitinib M1: A Technical Guide to its Chemical
Properties and Analytical Characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1651525#tofacitinib-m1-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1651525#tofacitinib-m1-chemical-properties
https://www.benchchem.com/product/b1651525#tofacitinib-m1-chemical-properties
https://www.benchchem.com/product/b1651525#tofacitinib-m1-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1651525?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1651525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

